Cas no 949023-16-9 ((4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid)

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid structure
949023-16-9 structure
Nombre del producto:(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid
Número CAS:949023-16-9
MF:C24H21NO5
Megavatios:403.427246809006
MDL:MFCD11617943
CID:69647

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid
    • (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid
    • (4S,5R)-3-benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic acid
    • (4S,5R)-3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid
    • (4S5R)-3-benzoyl-2-(4-anisyl)-4-phenyl
    • 6305AC
    • ST2414362
    • AX8042169
    • 617B943
    • 5-Oxazolidinecarboxylicacid, 3-benzoyl-2-(4-meth
    • (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid (ACI)
    • MDL: MFCD11617943
    • Renchi: 1S/C24H21NO5/c1-29-19-14-12-18(13-15-19)23-25(22(26)17-10-6-3-7-11-17)20(21(30-23)24(27)28)16-8-4-2-5-9-16/h2-15,20-21,23H,1H3,(H,27,28)/t20-,21+,23?/m0/s1
    • Clave inchi: RDVJYGYJBUIIOE-ZOAFEQKISA-N
    • Sonrisas: C(C1C=CC=CC=1)(N1C(C2C=CC(OC)=CC=2)O[C@@H](C(=O)O)[C@@H]1C1C=CC=CC=1)=O

Atributos calculados

  • Calidad precisa: 403.14200
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 30
  • Cuenta de enlace giratorio: 5
  • Complejidad: 590
  • Superficie del Polo topológico: 76.1

Propiedades experimentales

  • Denso: 1.291
  • Punto de ebullición: 642.269°C at 760 mmHg
  • PSA: 76.07000
  • Logp: 3.99880

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H302
  • Declaración de advertencia: P280-P305+P351+P338
  • Condiciones de almacenamiento:Sealed in dry,Room Temperature(BD42169)

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB462924-250 mg
(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid; .
949023-16-9
250MG
€80.40 2023-07-18
TRC
B208395-25mg
(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid
949023-16-9
25mg
$ 87.00 2023-04-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S18940-100mg
(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid
949023-16-9 95%
100mg
¥96.0 2024-07-19
Chemenu
CM109378-1g
(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid
949023-16-9 95%
1g
$102 2021-08-06
Chemenu
CM109378-5g
(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid
949023-16-9 95%
5g
$281 2021-08-06
Chemenu
CM109378-10g
(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid
949023-16-9 95%
10g
$449 2021-08-06
eNovation Chemicals LLC
D583789-1g
(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid
949023-16-9 95%
1g
$520 2024-05-24
abcr
AB462924-1 g
(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid; .
949023-16-9
1g
€104.20 2023-07-18
Chemenu
CM109378-5g
(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid
949023-16-9 95%
5g
$116 2022-06-09
TRC
B208395-50mg
(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid
949023-16-9
50mg
$ 110.00 2023-04-19

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referencia
Novel semisynthetic method of paclitaxel via asymmetric aminohydroxylation
Nan, Pengjuan; Jiang, Ru; Liu, Xueying; Yao, Zhijun; Sun, Xiaoli, Zhongguo Yaowu Huaxue Zazhi, 2006, 16(2), 70-73

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referencia
A novel semi-synthesis method of taxol via asymmetric dihydroxylation
Nan, Pengjuan; He, Wei; Wang, Qiaofeng; Jing, Linlin; Sun, Xiaoli, Zhongguo Yaoxue Zazhi (Beijing, 2007, 42(9), 709-712

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  1 h, 20 psi, rt
Referencia
The synthesis of novel taxoids for oral administration
Jing, Yun-rong; Zhou, Wei; Li, Wan-liang; Zhao, Lin-xiang; Wang, Yong-feng, Bioorganic & Medicinal Chemistry, 2014, 22(1), 194-203

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Methanol ,  Water ;  pH 9 - 10, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
Referencia
Method for synthesizing taxol side chain
, China, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referencia
Synthesis and biological activity of C-7, C-9 and C-10 modified taxane analogues from 1-deoxybaccatin VI
Xie, Chenghu; Cui, Yongmei; Li, Lanlan; Zhang, Minmin; Liu, Hongchun; et al, Bioorganic & Medicinal Chemistry, 2020, 28(21),

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  1 h, 20 psi, rt
Referencia
Taxanes compounds as oral antitumor medicaments and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
Referencia
Design and synthesis of de novo cytotoxic alkaloids by mimicking the bioactive conformation of paclitaxel
Sun, Liang; Veith, Jean M.; Pera, Paula; Bernacki, Ralph J.; Ojima, Iwao, Bioorganic & Medicinal Chemistry, 2010, 18(19), 7101-7112

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Toluene ;  6 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  25 °C; 3 h, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 25 °C
Referencia
Preparation of (4S,5R)-3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazoline carboxylic acid derivatives
, China, , ,

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Raw materials

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Preparation Products

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Literatura relevante

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:949023-16-9)(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid
sfd2725
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Shanghai Joy Biotech Ltd
(CAS:949023-16-9)(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid
JY055
Pureza:98%
Cantidad:100g;1kg;10kg;25kg
Precio ($):Informe